H-Dmt-Tic-Lys(Z)-NH-Ph is a compound that belongs to the class of opioid peptides, specifically designed to interact with opioid receptors in the body. This compound features a unique structure that combines various amino acid residues, allowing it to exhibit specific pharmacological properties. The compound is notable for its potential applications in opioid research and therapy, particularly in the context of developing selective antagonists for opioid receptors.
The compound is derived from a series of synthetic modifications of naturally occurring peptides. The synthesis of H-Dmt-Tic-Lys(Z)-NH-Ph typically involves the coupling of specific amino acids through peptide bond formation, utilizing protected amino acid derivatives to control the synthesis process.
H-Dmt-Tic-Lys(Z)-NH-Ph can be classified as a peptidomimetic due to its ability to mimic the structure and function of natural peptides while incorporating non-natural elements that enhance its stability and bioactivity. It is specifically categorized under opioid receptor antagonists, with a focus on μ-opioid receptor interactions.
The synthesis of H-Dmt-Tic-Lys(Z)-NH-Ph involves several key steps:
H-Dmt-Tic-Lys(Z)-NH-Ph consists of several key components:
The molecular formula can be represented as C₁₈H₁₈N₄O₂, with a molecular weight of approximately 318.36 g/mol.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirm the identity and purity of H-Dmt-Tic-Lys(Z)-NH-Ph, with characteristic peaks corresponding to its unique structure .
H-Dmt-Tic-Lys(Z)-NH-Ph can undergo various chemical reactions typical for peptides:
Reactions involving H-Dmt-Tic-Lys(Z)-NH-Ph have been explored in studies aimed at developing new opioid receptor ligands. For instance, modifications at the lysine position have shown significant changes in receptor selectivity and potency .
H-Dmt-Tic-Lys(Z)-NH-Ph acts primarily as an antagonist at μ-opioid receptors. Its mechanism involves:
In vitro studies demonstrate that H-Dmt-Tic-Lys(Z)-NH-Ph exhibits high binding affinity with a pA2 value indicating its potency as an antagonist .
H-Dmt-Tic-Lys(Z)-NH-Ph has significant applications in:
The ongoing research into this compound continues to reveal its potential benefits in both basic science and clinical applications related to pain management and addiction therapy .
Opioid receptors—mu (μ), delta (δ), and kappa (κ)—are G protein-coupled receptors (GPCRs) that modulate pain perception, reward pathways, and gastrointestinal function. The μ-opioid receptor is the primary target for analgesia but is associated with adverse effects like respiratory depression, tolerance, and dependence. In contrast, the δ-opioid receptor serves as a promising target for mitigating μ-opioid receptor-related side effects. For instance, δ-opioid receptor antagonists can attenuate morphine tolerance and dependence, while δ-opioid receptor agonists exhibit neuroprotective and antidepressant properties [7] [8]. Ligands with dual μ-opioid receptor agonist/δ-opioid receptor antagonist activity are particularly valuable, as they synergistically enhance analgesia while reducing tolerance and dependence [8]. This pharmacological profile underpins the therapeutic rationale for designing compounds like H-Dmt-Tic-Lys(Z)-NH-Ph, which targets both receptors.
Table 1: Therapeutic Implications of Opioid Receptor Subtypes
| Receptor Subtype | Primary Functions | Therapeutic Potential |
|---|---|---|
| μ-opioid receptor | Analgesia, respiratory depression, dependence | Analgesia with managed side effects |
| δ-opioid receptor | Modulates μ-opioid receptor effects, neuroprotection | Prevents tolerance, antidepressant effects |
| κ-opioid receptor | Stress response, dysphoria | Limited due to adverse psychological effects |
The dipeptide motif H-Dmt-Tic (where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a foundational pharmacophore for δ-opioid receptor antagonism. Its constrained Tic residue enforces a bioactive conformation that enhances receptor selectivity and potency. The Dmt residue’s phenolic hydroxyl and protonated amine form critical interactions with δ-opioid receptor residues (e.g., a salt bridge with Asp128 and hydrogen bonding with His297) [9] [10]. Subtle modifications to this pharmacophore can drastically alter functionality:
The C-terminus of opioid peptides is a critical determinant of receptor affinity, selectivity, and functional activity. Modifications here influence conformational flexibility, hydrophobicity, and steric interactions:
Table 2: Impact of C-Terminal Modifications on Opioid Ligand Activity
| Compound | C-Terminus | δ-opioid receptor Ki (nM) | μ-opioid receptor Ki (nM) | Functional Profile |
|---|---|---|---|---|
| H-Dmt-Tic-OH | -OH | 1.38 | 529.0 | Selective δ-opioid receptor antagonist |
| H-Dmt-Tic-Gly-NH-CH₂-Ph | -Gly-NH-CH₂-Ph | 0.031 | 0.16 | μ-opioid receptor agonist / δ-opioid receptor antagonist |
| H-Dmt-Tic-Lys(Z)-NH-Ph | -Lys(Z)-NH-Ph | 0.57 | 1.47 | δ-opioid receptor antagonist |
Lysine residues, particularly with protected ε-amines, significantly influence opioid peptide pharmacology. The benzyloxycarbonyl (Z) or acetyl (Ac) groups alter steric bulk, lipophilicity, and electronic properties:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0